1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

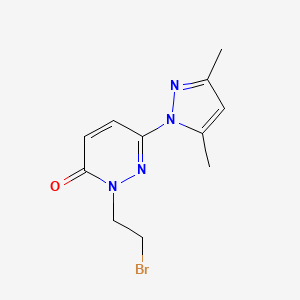

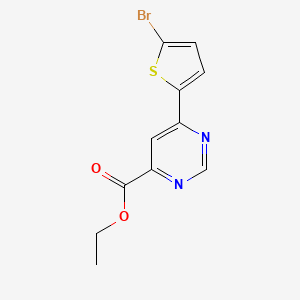

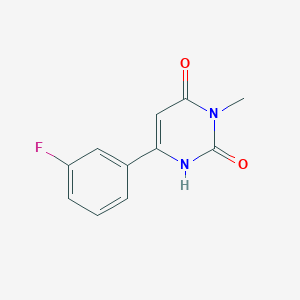

The compound “1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “4-ethylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) that has an ethyl group (a two-carbon chain) attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, and the attachment of the 4-ethylbenzyl group. The carboxylic acid could be introduced through various functional group interconversions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the 4-ethylbenzyl group . The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.

Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The triazole ring is generally stable but can participate in various reactions under certain conditions . The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .

Applications De Recherche Scientifique

Synthesis of Triazole Derivatives

Synthetic Methodologies : Triazole derivatives, including those structurally similar to 1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are synthesized through various methods, such as the [3+2] cycloaddition reaction, which is a cornerstone in the construction of triazole rings. These methodologies allow for the introduction of diverse substituents, enabling the exploration of their chemical and biological properties (Pokhodylo, Obushak, 2022).

Antimicrobial Agents : Some 1,2,3-triazole derivatives have been evaluated for their antimicrobial properties, showing moderate to good activities against various bacterial and fungal strains. This indicates their potential as leads for the development of new antimicrobial agents (Jadhav, Raundal, Patil, Bobade, 2017).

Antioxidant Activities : The antioxidant potential of 1,4-disubstituted 1,2,3-triazoles synthesized through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been investigated. These compounds exhibit moderate antioxidant activity, highlighting the versatility of triazole derivatives in scavenging free radicals (DA Cunha Lima et al., 2021).

Heterocyclic Compound Synthesis : The synthesis and characterization of triazole compounds derived from 4-amino benzoic acid have been explored, demonstrating the triazole unit's significance in drugs and therapeutic agents' development. These compounds serve as intermediates for further chemical transformations, underscoring the triazole ring's utility in synthesizing a wide range of heterocyclic compounds (F.Al-Smaisim, 2010).

Catalytic Systems and Chemical Transformations : Triazole derivatives have been used to study catalytic systems, such as the ester cleavage properties in surfactant micelles, showcasing their role in facilitating chemical reactions through catalysis (Bhattacharya, Kumar, 2005).

Peptide Synthesis : Novel coupling reagents based on triazole structures have been developed for solid-phase peptide synthesis, indicating triazoles' role in synthesizing biologically relevant molecules with minimal racemization, further emphasizing their utility in medicinal chemistry and drug development (Robertson, Jiang, Ramage, 1999).

Mécanisme D'action

Target of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the benzylic position in similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to participate in various biochemical pathways, including those involving electrophilic aromatic substitution .

Pharmacokinetics

The pka value of a compound can influence its bioavailability, as it describes the point where the acid is 50% dissociated (ie, deprotonated), which can affect its solubility and absorption .

Result of Action

Similar compounds have been shown to have various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 1-[(4-ethylphenyl)methyl]triazole-4-carboxylic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-ethylphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-9-3-5-10(6-4-9)7-15-8-11(12(16)17)13-14-15/h3-6,8H,2,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQOHSZWWHAZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)

![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)